1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone
Overview
Description
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone is a chemical compound with the molecular formula C10H9Br2O2. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of research, including medical, environmental, and industrial applications.
Scientific Research Applications
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetone, acetic acid, and reagents like sodium iodide, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone can be compared with other similar compounds, such as:
1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
(2-Bromoethoxy)benzene: This compound shares the bromoethoxy group but differs in the overall structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-bromo-2-(2-bromoethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-7(13)9-6-8(12)2-3-10(9)14-5-4-11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQHFQKACFKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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